Structural Differentiation: A Unique Elongated Scaffold vs. Simpler Diaryl Urea Analogs
The target compound possesses a central benzyl spacer between the urea core and the 4-pyridyl ring, making it structurally distinct from simpler, commercially available diaryl ureas. The closest analog, 1-(3,4-dichlorophenyl)-3-(4-pyridylmethyl)urea (CAS 53102-01-5), lacks this phenyl spacer, resulting in a significantly reduced molecular surface and conformational profile . In the context of disclosed kinase-modulating diaryl ureas, such extended scaffolds are often associated with improved potency and selectivity profiles for specific tyrosine kinases like EphB4 and VEGFR2 compared to their truncated counterparts, a trend observed across multiple patent filings [1]. Direct quantitative potency data for this specific compound is not publicly available.
| Evidence Dimension | Molecular Structure and Scaffold Topology |
|---|---|
| Target Compound Data | C19H15Cl2N3O; MW = 372.2 g/mol; Contains a 4-(pyridin-4-ylmethyl)phenyl moiety. |
| Comparator Or Baseline | Comparator: 1-(3,4-dichlorophenyl)-3-(4-pyridylmethyl)urea (CAS 53102-01-5). Data: C13H11Cl2N3O; MW = 296.15 g/mol . |
| Quantified Difference | The target compound has an additional benzyl group, increasing the molecular weight by 76.05 g/mol and adding significant conformational flexibility and potential for pi-stacking interactions. |
| Conditions | Structural comparison based on chemical formula and published structures. No biological assay data compared. |
Why This Matters
For SAR programs, this structural distinction is critical; the elongated scaffold provides a distinct vector for target engagement that a simpler analog cannot replicate, offering a unique starting point for lead optimization.
- [1] Plexxikon Inc. (2015). Compounds and methods for kinase modulation, and indications therefor. US Patent 9,096,593 B2. View Source
